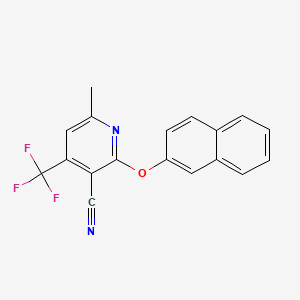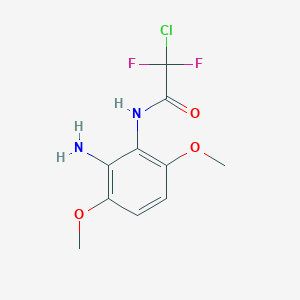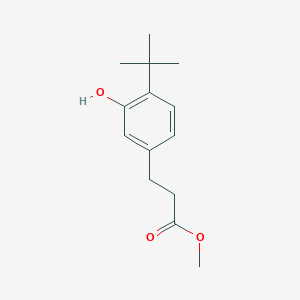![molecular formula C13H12ClNO3S B3140989 Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate CAS No. 478064-76-5](/img/structure/B3140989.png)
Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate
Overview
Description
“Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate” is a chemical compound with the CAS Number: 478064-76-5 . It has a molecular weight of 298.77 .
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.77 . It is stored at a temperature of 28 C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Fungicidal Activity : Novel compounds with a similar molecular structure were synthesized and analyzed for their fungicidal activity. Some derivatives exhibited moderate activity against certain fungi, highlighting the potential agricultural applications of these chemicals (Liu et al., 2014).
Characterization and Antibacterial Properties : Research on compounds containing similar structural elements demonstrated significant antibacterial properties, particularly against certain strains of bacteria. This suggests potential applications in developing new antibacterial agents (Desai et al., 2001).
Antimicrobial Applications : Thiazole substituted coumarins, closely related to the compound , were synthesized and showed promising antimicrobial activities. These findings open avenues for the compound's use in antimicrobial drug development (Parameshwarappa et al., 2009).
Molecular Structure Analysis
Photo-Degradation Studies : The molecular structure of a related pharmaceutical compound was analyzed through LC-MS/MS and NMR to understand its photo-degradation behavior. Such studies are crucial for assessing the stability and shelf life of potential pharmaceuticals (Wu, Hong, & Vogt, 2007).
X-Ray Crystallography : The structural characterization of similar compounds through X-ray crystallography provides insights into their molecular conformations and potential interactions with biological targets (Inkaya et al., 2012).
Molecular Docking and Quantum Chemical Calculations : Studies involving molecular docking and quantum chemical calculations of closely related compounds help understand their potential biological interactions and activities. Such computational analyses are essential for drug discovery and design (Viji et al., 2020).
Future Directions
Thiazoles, which are part of this compound, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, future research could focus on exploring these biological activities further and designing new compounds with variable substituents on the thiazole ring .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets such as antimicrobial, antifungal, and antitumor targets .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in potent biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The compound’s molecular weight is 29877 , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
methyl 2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-17-12(16)6-9-2-4-10(5-3-9)18-8-11-7-15-13(14)19-11/h2-5,7H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXYGXDXMALEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209761 | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478064-76-5 | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478064-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(1H-pyrrol-1-yl)-N'-[2-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B3140953.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B3140955.png)
![4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B3140964.png)
![N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide](/img/structure/B3140967.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B3140975.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)
![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3140982.png)

